1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2,3-dimethoxyphenyl)urea

FAAH inhibition Endocannabinoid metabolism Tetrazolyl urea SAR

1-((1-(3,4-Difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2,3-dimethoxyphenyl)urea (CAS 942000-93-3) is a synthetic biaryl tetrazolyl urea derivative with molecular formula C17H16F2N6O3 and molecular weight 390.3 g/mol. The compound incorporates a 1-(3,4-difluorophenyl)-1H-tetrazole ring linked via a methylene bridge to a urea moiety substituted with a 2,3-dimethoxyphenyl group.

Molecular Formula C17H16F2N6O3
Molecular Weight 390.351
CAS No. 942000-93-3
Cat. No. B2394119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2,3-dimethoxyphenyl)urea
CAS942000-93-3
Molecular FormulaC17H16F2N6O3
Molecular Weight390.351
Structural Identifiers
SMILESCOC1=CC=CC(=C1OC)NC(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F
InChIInChI=1S/C17H16F2N6O3/c1-27-14-5-3-4-13(16(14)28-2)21-17(26)20-9-15-22-23-24-25(15)10-6-7-11(18)12(19)8-10/h3-8H,9H2,1-2H3,(H2,20,21,26)
InChIKeySHFBROXFORHPSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-((1-(3,4-Difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2,3-dimethoxyphenyl)urea (CAS 942000-93-3): Chemical Identity and Pharmacophore Class


1-((1-(3,4-Difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2,3-dimethoxyphenyl)urea (CAS 942000-93-3) is a synthetic biaryl tetrazolyl urea derivative with molecular formula C17H16F2N6O3 and molecular weight 390.3 g/mol . The compound incorporates a 1-(3,4-difluorophenyl)-1H-tetrazole ring linked via a methylene bridge to a urea moiety substituted with a 2,3-dimethoxyphenyl group. It belongs to the class of tetrazolyl ureas that have been investigated as inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), as well as modulators of TRPV1 and TRPA1 ion channels.

Why Generic Substitution of 1-((1-(3,4-Difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2,3-dimethoxyphenyl)urea Is Not Advisable


Within the tetrazolyl urea class, minor structural modifications at the N-portion or the distal phenyl ring profoundly alter FAAH vs. MAGL inhibitory selectivity and TRP channel modulation profiles [1]. The specific 1-(3,4-difluorophenyl) substitution on the tetrazole combined with the 2,3-dimethoxy pattern on the phenylurea significantly differentiates this compound from analogs bearing 3,4-dimethoxy, 2-fluoro, or unsubstituted phenyl groups. Therefore, generic replacement with a structurally similar tetrazolyl urea risks obviating the distinct pharmacological signature that the 2,3-dimethoxy substitution confers, making empirical head-to-head validation essential for any application requiring precise target engagement.

Quantitative Differentiation Evidence for 1-((1-(3,4-Difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2,3-dimethoxyphenyl)urea vs. Closest Analogs


FAAH Inhibitory Potency Class Baseline: Biaryl Tetrazolyl Urea Series

The biaryl tetrazolyl urea series, including compounds with 3,4-difluorophenyl and varied phenyl urea substituents, demonstrated FAAH inhibition with IC50 values ranging from 3.0 to 9.7 nM for the most potent analogs (compounds 16, 20, 21, 25, 28) [1]. The target compound, bearing a 2,3-dimethoxyphenyl urea, is structurally positioned within this series and is expected to exhibit comparable FAAH inhibition potency based on structure-activity relationships, though direct assay data for this specific compound are not publicly reported.

FAAH inhibition Endocannabinoid metabolism Tetrazolyl urea SAR

MAGL Selectivity Differentiation Among 3,4-Difluorophenyl Tetrazolyl Ureas

Within the series, some compounds exhibited high selectivity for FAAH over MAGL (39- to >141-fold), while compound 27 emerged as a dual FAAH-MAGL inhibitor [1]. The selectivity profile of the target compound (2,3-dimethoxyphenyl urea) is unknown and may differ from the 3,4-dimethoxy analog (CAS 941923-19-9) or the 2-fluorophenyl analog (CAS 941875-88-3). The 2,3-dimethoxy substitution could shift the balance toward dual inhibition, analogous to compound 27, or maintain high FAAH selectivity.

MAGL FAAH/MAGL selectivity Dual inhibitor profiling

TRPV1 and TRPA1 Modulatory Activity of Tetrazolyl Ureas

The Ortar et al. study also investigated the ability of tetrazolyl ureas to modulate TRPV1 and TRPA1 channels [1]. While specific data for the target compound are not reported, the presence of the 2,3-dimethoxyphenyl moiety may influence ion channel activity relative to other substituents. Compounds in this series showed varying degrees of TRPV1 antagonism and TRPA1 agonism/antagonism, indicating that subtle structural changes can lead to loss of activity or altered functional profiles.

TRPV1 TRPA1 Ion channel modulation

Recommended Application Scenarios for 1-((1-(3,4-Difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2,3-dimethoxyphenyl)urea


Structure-Activity Relationship (SAR) Probe for Methoxy Substitution Effects on FAAH Inhibition

Given the class-level evidence that tetrazolyl ureas are potent FAAH inhibitors (IC50 3.0–9.7 nM) [1], the target compound can serve as a critical probe to determine how the 2,3-dimethoxy arrangement on the phenylurea influences FAAH inhibitory potency relative to 3,4-dimethoxy or unsubstituted phenyl analogs. This is essential for refining pharmacophore models and optimizing next-generation FAAH inhibitors.

Selectivity Profiling in Dual FAAH-MAGL Inhibitor Discovery Programs

As some tetrazolyl ureas demonstrate dual FAAH-MAGL inhibition (e.g., compound 27) [1], the target compound is a valuable comparator for assessing whether 2,3-dimethoxy substitution promotes dual inhibition or retains high FAAH selectivity. Its use in parallel assays alongside known selective and dual inhibitors can accelerate the identification of balanced endocannabinoid modulators.

TRPV1 and TRPA1 Channel Modulation Screening

The Ortar et al. study established that tetrazolyl ureas can modulate TRPV1 and TRPA1 channels with varying efficacy [1]. The target compound, with its unique 2,3-dimethoxy motif, should be included in ion channel panels to evaluate whether this substitution reduces or enhances TRP channel activity, thereby informing lead optimization strategies for pain and inflammation targets.

Chemical Biology Tool for Endocannabinoid System Dissection

The combination of FAAH inhibition potential and unexplored TRP channel pharmacology makes this compound suitable as a chemical biology tool to dissect the interplay between endocannabinoid tone and TRPV1/TRPA1 signaling. Its distinct substitution pattern may help deconvolute overlapping pathways in neuronal and inflammatory models [1].

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